molecular formula C18H19N5O2 B2880365 N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105248-58-5

N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2880365
CAS No.: 1105248-58-5
M. Wt: 337.383
InChI Key: JJOOFVXLQHMDSB-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 2,3-dimethylphenyl substituent at the 1-position of the triazole ring and a 3-methoxyphenylamino group at the 5-position.

Properties

CAS No.

1105248-58-5

Molecular Formula

C18H19N5O2

Molecular Weight

337.383

IUPAC Name

N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-11-6-4-9-15(12(11)2)20-18(24)16-17(22-23-21-16)19-13-7-5-8-14(10-13)25-3/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23)

InChI Key

JJOOFVXLQHMDSB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,3-Dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H19N5O2
  • Molecular Weight : 337.38 g/mol
  • CAS Number : 1105248-58-5

Research indicates that the compound exhibits significant neuroprotective properties. It operates through multiple mechanisms:

  • Inhibition of Neuroinflammation : The compound has been shown to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines and nitric oxide (NO) in neuronal cells .
  • Antioxidant Activity : It decreases reactive oxygen species (ROS) generation, which is crucial in protecting neurons from oxidative stress .
  • Metal Chelation : The compound can chelate biometals such as Cu²⁺, which may contribute to its neuroprotective effects .

Neuroprotective Effects

A study demonstrated that this triazole derivative provided protection against amyloid-beta (Aβ)-induced neurotoxicity in SH-SY5Y cells. The compound exhibited an IC₅₀ of 2.91 ± 0.47 μM against NO production and showed no signs of neurotoxicity at concentrations up to 50 μM .

Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity. In comparative studies with other triazole derivatives, it was found to possess moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant neuroprotective effects in Aβ-induced models with IC₅₀ values indicating strong activity against NO production.
Study 2Showed that the compound could cross the blood-brain barrier (BBB), making it a potential candidate for CNS-targeted therapies .
Study 3Investigated its role as an AChE inhibitor, revealing moderate efficacy compared to standard drugs like donepezil .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The 3-methoxyphenylamino group in the target compound likely improves solubility compared to methyl or chloro substituents (e.g., compound 3l and 4d) .
  • Biological Targets: Bulky substituents (e.g., quinoline in 3l) may limit bioavailability, whereas sulfonamido and pyridine groups (e.g., 4d) enable multi-target inhibition .
  • Electron Effects : Electron-withdrawing groups (e.g., chloro in ) enhance stability but reduce solubility, whereas electron-donating groups (e.g., methoxy in the target compound) balance solubility and target affinity.

Physicochemical Properties

  • Solubility : Methoxy groups (target compound) improve aqueous solubility vs. methyl or chloro substituents .
  • Stability : Chloro and acetyl groups (e.g., ) enhance metabolic stability but may require formulation adjustments.

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